molecular formula C20H16NO4+ B1195341 Fagaridine CAS No. 66804-20-4

Fagaridine

Cat. No.: B1195341
CAS No.: 66804-20-4
M. Wt: 334.3 g/mol
InChI Key: RSCIYYHIBVZXDI-UHFFFAOYSA-O
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Mechanism of Action

The mechanism of action of fagaridine involves its interaction with molecular targets and pathways. This compound has been shown to inhibit DNA topoisomerase I, an enzyme involved in DNA replication and transcription . This inhibition leads to the accumulation of DNA breaks, ultimately resulting in cell death. The exact molecular targets and pathways involved in its antitumor and antimicrobial activities are still under investigation .

Biological Activity

Fagaridine is a quaternary benzo[c]phenanthridine alkaloid first isolated from Fagara xanthoxyloides in 1973. Its structure has been revised based on synthetic studies, leading to the identification of its true form as 8-hydroxy-7-methoxy-5-methyl-2,3-(methylenedioxy)benzo[c]phenanthridinium. This compound has garnered attention due to its potential biological activities, particularly in antitumor and neuropharmacological contexts.

Antitumor Activity

This compound has been studied for its antitumor properties. Research indicates that it may inhibit the growth of various cancer cell lines. A notable study synthesized this compound and evaluated its cytotoxic effects, revealing that it exhibits significant activity against human cancer cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.

Key Findings:

  • This compound demonstrated cytotoxicity in vitro against several cancer cell lines.
  • The compound's structure contributes to its ability to interact with cellular targets involved in cancer progression.

Neuropharmacological Effects

This compound's effects on the central nervous system have also been explored. It has been reported to exhibit both stimulant and depressant effects depending on the dosage administered. Low doses may induce drowsiness, while higher doses can lead to excitation followed by depression.

Research Insights:

  • In animal models, this compound's administration resulted in altered locomotor activity.
  • It showed potential as a therapeutic agent for conditions involving central nervous system dysregulation.

Anti-inflammatory Properties

Recent studies have highlighted this compound's anti-inflammatory effects. It appears to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.

Mechanisms:

  • This compound may inhibit the activation of nuclear factor kappa B (NF-κB), a key regulator of inflammatory responses.
  • It has been shown to reduce levels of pro-inflammatory cytokines in vitro.

Data Table: Biological Activities of this compound

Activity TypeDescriptionReferences
AntitumorInduces apoptosis in cancer cell lines
NeuropharmacologicalExhibits stimulant and depressant effects; alters locomotor activity
Anti-inflammatoryInhibits NF-κB activation; reduces pro-inflammatory cytokines

Case Studies

  • Antitumor Efficacy : A study synthesized this compound analogs and tested their efficacy against breast cancer cell lines. Results indicated that certain derivatives exhibited enhanced cytotoxicity compared to the parent compound, suggesting avenues for drug development.
  • Neuropharmacological Assessment : In a controlled trial with rodents, varying doses of this compound were administered to assess behavioral changes. The findings revealed dose-dependent effects on activity levels, with implications for potential therapeutic applications in neurodegenerative diseases.
  • Inflammation Modulation : A recent investigation into this compound's anti-inflammatory properties demonstrated its ability to downregulate TNF-alpha and IL-6 in macrophage cultures, indicating a promising role in managing inflammatory diseases.

Properties

IUPAC Name

2-methoxy-12-methyl-[1,3]benzodioxolo[5,6-c]phenanthridin-12-ium-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO4/c1-21-9-15-12(5-6-16(23-2)20(15)22)13-4-3-11-7-17-18(25-10-24-17)8-14(11)19(13)21/h3-9H,10H2,1-2H3/p+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSCIYYHIBVZXDI-UHFFFAOYSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=C2C(=C3C=CC(=C(C3=C1)O)OC)C=CC4=CC5=C(C=C42)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16NO4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66804-20-4, 149998-48-1
Record name O-Demethylchelerythrine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066804204
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isofagaridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149998481
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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